molecular formula C18H10ClN3O B565940 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone CAS No. 1797996-68-9

4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone

Cat. No.: B565940
CAS No.: 1797996-68-9
M. Wt: 319.748
InChI Key: JTVGKEKUOUELJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone is a derivative of quinazoline, a heterocyclic compound. It is known for its medicinal properties, particularly in the synthesis of anti-malarial agents and cancer treatments. The compound has a molecular formula of C18H10ClN3O and a molecular weight of 319.75 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone typically involves the reaction of anthranilic acid derivatives with quinoline derivatives under specific conditions. One common method includes the use of a chlorinating agent to introduce the chlorine atom into the quinazoline ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide and a solvent such as ethanol.

Major Products Formed

    Oxidation: Quinazoline-2,4-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an anti-malarial agent.

    Medicine: Investigated for its anti-cancer properties, particularly in the development of kinase inhibitors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone involves its interaction with specific molecular targets. In cancer treatment, it acts as a kinase inhibitor, blocking the activity of enzymes involved in cell proliferation. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells. The compound’s anti-malarial activity is attributed to its ability to interfere with the parasite’s DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with similar heterocyclic structure but lacks the chlorine and quinoline moieties.

    4-Chloroquinazoline: Similar structure but without the quinolin-2-yl group.

    Quinolin-2-ylmethanone: Lacks the quinazoline ring and chlorine atom.

Uniqueness

4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone is unique due to its combined quinazoline and quinoline structures, along with the presence of a chlorine atom. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry.

Biological Activity

The compound 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone (CAS No. 1797996-68-9) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Research indicates that compounds related to quinazoline and quinoline derivatives exhibit notable anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, This compound has been investigated for its ability to disrupt microtubule dynamics and induce apoptosis through modulation of Bcl-2 family proteins and activation of caspases .

Antimicrobial Activity

Quinazoline derivatives have also demonstrated antimicrobial effects. Compounds with similar structures have shown activity against various bacterial strains and mycobacteria. The mechanism often involves inhibition of essential bacterial enzymes or disruption of cellular processes critical for bacterial survival .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by modifications in its structure. The presence of the chloro group at the 4-position is crucial for enhancing its potency against cancer cells. SAR studies suggest that variations in substituents on the quinazoline or quinoline rings can significantly alter the compound's efficacy and selectivity towards different biological targets .

Case Studies

  • Anticancer Studies :
    • A study evaluated several quinazoline derivatives, including This compound , against breast cancer cell lines (MCF-7, MDA-MB-231). The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity without significant cytotoxicity towards normal cells .
  • Antimicrobial Activity :
    • In another investigation, derivatives were tested against Mycobacterium tuberculosis. Results indicated that certain quinazoline derivatives exhibited higher activity than standard treatments like isoniazid, suggesting a potential therapeutic role for This compound in treating resistant strains .

Data Tables

Biological ActivityCell Line / PathogenIC50 Value (µM)Reference
AnticancerMCF-7< 1.05
AnticancerMDA-MB-2312.32 - 22.4
AntimicrobialMycobacterium tuberculosis< 10

Properties

IUPAC Name

(4-chloroquinazolin-2-yl)-quinolin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3O/c19-17-12-6-2-4-8-14(12)21-18(22-17)16(23)15-10-9-11-5-1-3-7-13(11)20-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVGKEKUOUELJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC4=CC=CC=C4C(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.